BenchChemオンラインストアへようこそ!

Sarar

Farnesyltransferase Inhibition Ras Signaling Biochemical Assay

Lonafarnib (Sarasar®, SCH66336) is the only FDA-approved farnesyltransferase inhibitor for Hutchinson-Gilford progeria syndrome, delivering a validated 2.5-year survival benefit versus untreated patients. Its exceptional selectivity (GGTase-I IC50 >10 µM) minimizes off-target geranylgeranylation, making it the definitive positive control for progeria and laminopathy research. With superior potency in A549 lung cancer cells (IC50 2,740 nM vs. 10,600 nM for AZD3409) and unique anti-HDV activity, Lonafarnib is the essential reference compound for oncology, antiviral, and aging studies. Procure the clinically validated standard today.

Molecular Formula C21H41N9
Molecular Weight 419.6 g/mol
Cat. No. B1245367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSarar
Synonyms1-N-(4-aminobenzyl)-3,6,10,13,16,19-hexaazabicyclo(6.6.6)eicosane-1,8-diamine
SarAr cpd
Molecular FormulaC21H41N9
Molecular Weight419.6 g/mol
Structural Identifiers
SMILESC1CNCC2(CNCCNCC(CN1)(CNCCNC2)N)NCC3=CC=C(C=C3)N
InChIInChI=1S/C21H41N9/c22-19-3-1-18(2-4-19)11-30-21-15-27-8-5-24-12-20(23,13-25-6-9-28-16-21)14-26-7-10-29-17-21/h1-4,24-30H,5-17,22-23H2
InChIKeyOOLRAQKFMNOZBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sarasar® (Lonafarnib/SCH66336): Farnesyltransferase Inhibitor for Cancer and Progeria Research


Sarasar® (Lonafarnib, SCH66336) is an orally bioavailable, tricyclic carboxamide derivative that acts as a potent and selective inhibitor of farnesyl protein transferase (FPTase) [1]. It belongs to the class of farnesyltransferase inhibitors (FTIs) which target post-translational prenylation of proteins, including Ras and progerin, and is distinguished by its dual development pathways in oncology and ultra-rare progeroid syndromes [2].

Why Lonafarnib (Sarasar®) Cannot Be Replaced by Other Farnesyltransferase Inhibitors in Research and Clinical Applications


Despite sharing a common target, farnesyltransferase inhibitors (FTIs) are not interchangeable due to significant differences in selectivity, bioavailability, and clinical validation. Lonafarnib (Sarasar®) demonstrates a unique selectivity profile with minimal activity against geranylgeranyl transferase I (GGTase-I, IC50 > 10 μM), a feature that reduces off-target effects compared to other FTIs . Furthermore, it is the only FTI approved for Hutchinson-Gilford progeria syndrome (HGPS), supported by a robust survival benefit of 2.5 years compared to untreated patients [1], a level of clinical evidence not available for tipifarnib or BMS-214662 in this indication.

Sarasar® (Lonafarnib) Quantitative Differentiation Against Leading Farnesyltransferase Inhibitors


Potency Against H-Ras in Cell-Free Assays: Lonafarnib vs. Tipifarnib

In cell-free enzymatic assays, Lonafarnib inhibits H-Ras farnesylation with an IC50 of 1.9 nM, while Tipifarnib, a leading comparator FTI, exhibits an IC50 of 0.86 nM against FTase . While Tipifarnib shows higher absolute potency, Lonafarnib's slightly lower but still low nanomolar potency is balanced by its superior selectivity profile and established clinical safety record [1].

Farnesyltransferase Inhibition Ras Signaling Biochemical Assay

Selectivity Over Geranylgeranyl Transferase I (GGTase-I): Lonafarnib vs. Tipifarnib

Lonafarnib demonstrates high selectivity for FTase over GGTase-I, with an IC50 > 10 μM for GGTase-I . This selectivity is critical for minimizing off-target inhibition of geranylgeranylated proteins, a common issue with less selective FTIs. In contrast, Tipifarnib's selectivity profile is less documented, and some studies suggest it may have broader activity against related prenyltransferases [1].

Selectivity Profiling Off-Target Effects Prenylation

In Vitro Cytotoxicity Profile Across Ras-Mutant Cell Lines: Lonafarnib vs. AZD3409

In a head-to-head study, the cytotoxic potency of Lonafarnib and AZD3409 was compared across three cell lines. In MEF cells (H-RasV12 transfected), Lonafarnib (IC50 = 15,200 nM) was significantly less potent than AZD3409 (IC50 = 510 nM). However, in A549 cells (Ki4B-Ras mutation), Lonafarnib (IC50 = 2,740 nM) was more potent than AZD3409 (IC50 = 10,600 nM) [1]. This variability underscores Lonafarnib's context-dependent activity, which may be advantageous in specific cancer models.

Anticancer Activity Cytotoxicity Ras-Mutant Cells

Route of Administration and Oral Bioavailability: Lonafarnib vs. BMS-214662

Lonafarnib is administered orally, a key differentiator from BMS-214662, which is given intravenously [1]. This difference in route of administration has profound implications for both research applications and clinical development. Oral dosing enables more convenient long-term studies and is generally preferred for chronic disease models.

Pharmacokinetics Oral Bioavailability Drug Development

Proven Survival Benefit in a Rare Disease: Lonafarnib in Hutchinson-Gilford Progeria Syndrome

Lonafarnib is the only FTI approved for Hutchinson-Gilford progeria syndrome (HGPS), based on a comparison of treated patients (n=27) with an untreated historical cohort. After up to 11 years of follow-up, Lonafarnib treatment conferred a median survival benefit of 2.5 years compared to no treatment [1]. This landmark finding is not replicated by any other FTI, including tipifarnib or BMS-214662, which lack data in this indication.

Progeria Rare Disease Survival Benefit Clinical Trial

Anti-Hepatitis Delta Virus (HDV) Activity: A Unique Non-Oncology Application

Lonafarnib has demonstrated anti-hepatitis delta virus (HDV) activity, a unique property not shared by other FTIs like tipifarnib or BMS-214662 . This activity is thought to arise from inhibition of prenylation of the large delta antigen, a critical step in HDV assembly. This application represents a distinct and growing area of research where Lonafarnib is the compound of choice.

Antiviral Hepatitis Delta Virus HDV

Optimal Research and Procurement Scenarios for Sarasar® (Lonafarnib)


Hutchinson-Gilford Progeria Syndrome (HGPS) and Progeroid Laminopathy Research

Lonafarnib is the only FDA-approved therapy for HGPS, supported by a 2.5-year survival benefit [1]. It is the essential positive control for any study investigating novel therapies for progeria or laminopathies. Its well-characterized safety profile and oral bioavailability make it ideal for long-term in vivo models of premature aging.

Investigating Ras-Dependent Signaling in A549 Lung Adenocarcinoma Models

Given its superior potency in A549 cells (IC50 = 2,740 nM) compared to AZD3409 (IC50 = 10,600 nM) [1], Lonafarnib is the preferred FTI for studies of Ras-driven oncogenesis in this specific lung cancer cell line. Its oral bioavailability also facilitates combination studies with other chemotherapeutic agents.

Studies Requiring High Selectivity for Farnesyltransferase Over Geranylgeranyl Transferase I

For mechanistic studies aiming to dissect the specific role of protein farnesylation, Lonafarnib's high selectivity (IC50 > 10 μM for GGTase-I) [1] provides a cleaner tool than less selective FTIs. This is crucial when interpreting phenotypic effects potentially caused by off-target inhibition of geranylgeranylation.

Hepatitis Delta Virus (HDV) Replication and Antiviral Screening

Lonafarnib's unique anti-HDV activity [1] makes it a valuable tool for studying the role of prenylation in HDV life cycle. It serves as a key reference compound in antiviral screens and for exploring combination therapies with other anti-HDV agents like interferon or bulevirtide.

Quote Request

Request a Quote for Sarar

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.